5,6beta-Dibromo-3beta-chloro-5alpha-chloestane
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Overview
Description
5,6beta-Dibromo-3beta-chloro-5alpha-chloestane is a synthetic steroid derivative belonging to the cholestane series. This compound is characterized by the presence of bromine and chlorine atoms at specific positions on the steroid backbone, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6beta-Dibromo-3beta-chloro-5alpha-chloestane typically involves the bromination and chlorination of a suitable steroid precursor. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and solvent conditions to ensure selective halogenation at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available steroid precursors. The process includes purification steps such as recrystallization and chromatography to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5,6beta-Dibromo-3beta-chloro-5alpha-chloestane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives with altered biological activities.
Oxidation Reactions: Oxidation can lead to the formation of ketones or other oxygen-containing functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Chromium trioxide (CrO3) in acetic acid for selective oxidation.
Major Products Formed
The major products formed from these reactions include various halogenated derivatives, reduced steroids, and oxidized ketones, each with distinct chemical and biological properties .
Scientific Research Applications
5,6beta-Dibromo-3beta-chloro-5alpha-chloestane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex steroid derivatives.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6beta-Dibromo-3beta-chloro-5alpha-chloestane involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-6-beta-nitro-5-alpha-cholestan-3-one
- 3-beta-chloro-5-alpha,7-alpha-dibromo-6-ketosteroids
- 3-beta,6-beta-diacetoxy-5-alpha-cholestan-5-ol
Uniqueness
5,6beta-Dibromo-3beta-chloro-5alpha-chloestane is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
5337-45-1 |
---|---|
Molecular Formula |
C27H45Br2Cl |
Molecular Weight |
564.9 g/mol |
IUPAC Name |
(3S,5R,6R,8S,9S,10R,13R,14S,17R)-5,6-dibromo-3-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H45Br2Cl/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(28)27(29)16-19(30)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27+/m1/s1 |
InChI Key |
FTMKSVKJLVFTLW-RUXQDQFYSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)Cl)C)Br)Br)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)Cl)C)Br)Br)C |
Origin of Product |
United States |
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